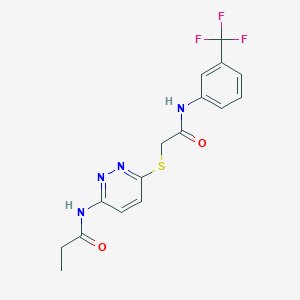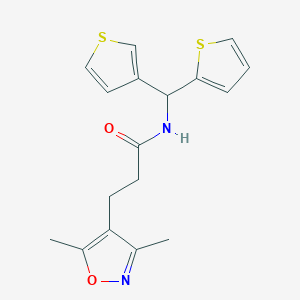![molecular formula C23H24FN3O3 B2749204 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide CAS No. 872848-73-2](/img/structure/B2749204.png)
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains an indole ring and a fluorophenyl group. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Fluorophenyl refers to a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached. The presence of these groups could suggest potential bioactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the preparation of the indole and fluorophenyl precursors. The exact method would depend on the specific reactions involved, which could include nucleophilic substitutions, condensations, or other types of organic reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and fluorophenyl groups, as well as the various other functional groups present in the molecule. These could include amide groups, which are common in bioactive compounds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the indole ring is known to undergo electrophilic substitution reactions . The exact reactions that this compound could participate in would depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in water, while the aromatic rings could contribute to its stability .Scientific Research Applications
Potential Research Applications of Structurally Similar Compounds
Antipsychotic Drug Development : Similar compounds have been investigated for their potential antipsychotic properties without interacting with dopamine receptors, suggesting a novel mechanism of action. For instance, compounds structurally related to the one mentioned have been found to exhibit antipsychotic-like profiles in behavioral tests on animals. These findings could inform the development of new antipsychotic medications with potentially fewer side effects (Wise et al., 1987).
Neuroscience Research : Studies on compounds with similar structures could contribute to understanding the role of orexin receptors in behaviors like compulsive food consumption, offering insights into potential treatments for binge eating and possibly other eating disorders. For example, selective antagonism at orexin receptors has been shown to reduce binge eating in animal models, highlighting a significant neurobiological mechanism (Piccoli et al., 2012).
Cancer Research : Carboxamide derivatives structurally related to the compound have been studied for their antitumor activities. Research involving DFT conformational and reactivity analysis, docking, and molecular dynamics simulations of such compounds provides valuable insights into their potential as anticancer agents, offering a basis for further drug development (Al-Otaibi et al., 2022).
Pain Management : Enaminone compounds, which share some structural similarities, have been evaluated for their antinociceptive activities. These studies contribute to the understanding of pain management and the development of new analgesics. For instance, certain enaminones have shown effectiveness in animal models of pain, suggesting potential therapeutic applications (Masocha et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-3-26(4-2)21(28)15-27-14-19(18-7-5-6-8-20(18)27)22(29)23(30)25-13-16-9-11-17(24)12-10-16/h5-12,14H,3-4,13,15H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWSSNQJEBXHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2749124.png)
![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2749126.png)
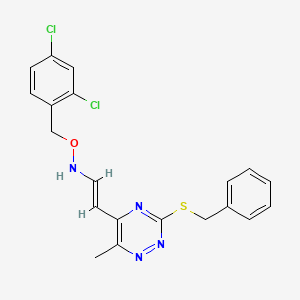
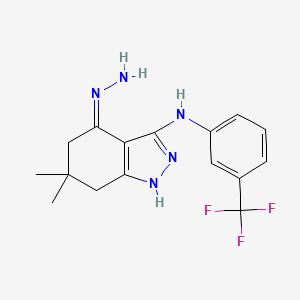
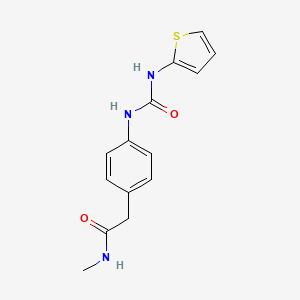
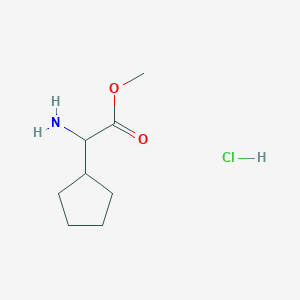
![(2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2749132.png)
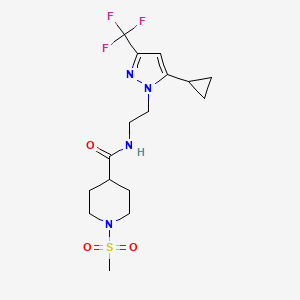
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2749134.png)
![4-[[Ethyl(phenyl)carbamoyl]amino]butanoic acid](/img/structure/B2749135.png)

